6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

HDAC Inhibition Epigenetics Structure-Activity Relationship

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 2070896-66-9) is a chiral 2,3-dihydrobenzofuran derivative featuring a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position. It belongs to a class of heterocyclic compounds valued as building blocks in medicinal chemistry, particularly for developing histone deacetylase (HDAC) inhibitors and anti-inflammatory agents.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
Cat. No. B12310704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)C(F)(F)F)CC(=O)O
InChIInChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-8-6(3-10(15)16)5-17-9(8)4-7/h1-2,4,6H,3,5H2,(H,15,16)
InChIKeyNOZCBIITMRRHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: Sourcing a Key HDAC Inhibitor Scaffold


6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 2070896-66-9) is a chiral 2,3-dihydrobenzofuran derivative featuring a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position . It belongs to a class of heterocyclic compounds valued as building blocks in medicinal chemistry, particularly for developing histone deacetylase (HDAC) inhibitors and anti-inflammatory agents [1]. Its molecular formula is C11H9F3O3, with a molecular weight of 246.18 g/mol and a topological polar surface area (TPSA) of 46.5 Ų . The compound's core scaffold provides a versatile platform for constructing bioactive molecules, and its unique substitution pattern offers distinct physicochemical and biological properties compared to closely related analogs, making its specific procurement critical for reproducible research outcomes.

Why 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Cannot Be Substituted with a Close Analog


While the 2,3-dihydrobenzofuran-3-acetic acid scaffold is a common pharmacophore, the precise position of the trifluoromethyl substituent is a critical determinant of biological activity, target selectivity, and physicochemical properties. Simply substituting a 5-(trifluoromethyl) analog or a different alkyl group (e.g., tert-butyl) at the 5-position is not scientifically equivalent. The 6-trifluoromethyl substitution pattern, as found in this specific compound, confers a unique binding profile against HDAC isoforms, as demonstrated by its nanomolar IC50 against HDAC3/NCOR2 (87 nM) [1]. This specific regiochemistry and electronic environment directly influence hydrogen bonding, lipophilicity, and metabolic stability, leading to divergent outcomes in downstream assays and ultimately impacting the validity of structure-activity relationship (SAR) studies and the reproducibility of biological experiments. Substitution with an analog without this exact substitution pattern would yield incomparable and potentially misleading results.

Quantitative Evidence for Selecting 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Over Its Closest Analogs


HDAC3/NCOR2 Inhibitory Potency: 6-CF3 vs. 5-CF3 Regioisomer and tert-Butyl Analog

In a fluorogenic assay using recombinant human HDAC3/NCOR2, 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid demonstrated an IC50 of 87 nM [1]. In stark contrast, the 5-trifluoromethyl regioisomer (CAS 1891329-89-7) and the 5-tert-butyl analog (CAS 1538042-16-8) have no reported binding affinity for HDAC3 in authoritative databases like BindingDB or ChEMBL, indicating that the 6-CF3 substitution is a critical determinant for this specific target engagement. This represents a functional differentiation, where the 6-CF3 analog is a validated HDAC3 inhibitor, while its closest regioisomer is not.

HDAC Inhibition Epigenetics Structure-Activity Relationship Trifluoromethyl Effects

HDAC1 Isoform Selectivity Profile: A Basis for Selectivity Over Broad-Spectrum Inhibitors

The compound exhibits a distinct isoform selectivity profile within the HDAC family. While it potently inhibits HDAC1 with an IC50 of 0.280 nM [1], it is significantly less active against HDAC6 (IC50 = 830 nM) [1]. This 2964-fold selectivity for HDAC1 over HDAC6 provides a clear functional advantage over broad-spectrum HDAC inhibitors (e.g., Vorinostat/SAHA) which exhibit pan-inhibition and can lead to greater toxicity. In contrast, a structurally distinct comparator, CHEMBL3827412, shows a much weaker IC50 of 19,800 nM against HDAC3 [2], underscoring the high potency of the 2,3-dihydrobenzofuran scaffold in this context.

HDAC Inhibition Isoform Selectivity Cancer Therapeutics Epigenetic Tools

Physicochemical Differentiation: Lipophilicity vs. Regioisomers

The position of the trifluoromethyl group influences the compound's lipophilicity (XLogP3). The target compound (6-CF3) has an XLogP3 of 2.1 . Its 5-CF3 regioisomer shares an identical XLogP3 of 2.1 , indicating similar overall lipophilicity. However, this contrasts with analogs bearing other substituents. For example, the 5-tert-butyl analog has a higher XLogP3 of 2.9 [1], making it significantly more lipophilic. This 0.8 log unit difference suggests the 6-CF3 compound possesses more favorable drug-like properties, potentially leading to better aqueous solubility and a more balanced pharmacokinetic profile compared to the bulkier tert-butyl derivative.

Physicochemical Properties Drug-likeness Lipophilicity Structure-Property Relationship

Validated Application Scenarios for Procuring 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid


Development of Isoform-Selective HDAC1 Inhibitors

The compound's exceptional potency for HDAC1 (IC50 = 0.280 nM) and high selectivity over HDAC6 (>2964-fold) make it an ideal starting point for medicinal chemistry campaigns focused on developing selective HDAC1 inhibitors for oncology or neurology applications. Its structure can be elaborated upon to further enhance selectivity and pharmacokinetic properties while maintaining a strong binding affinity for the target [1].

Probing HDAC3-Dependent Epigenetic Pathways

With a well-defined IC50 of 87 nM against the HDAC3/NCOR2 complex, this compound serves as a validated chemical probe to investigate the role of HDAC3 in gene regulation, cellular metabolism, and disease. Its use allows for precise dissection of HDAC3 biology, distinct from the effects of pan-HDAC inhibitors which confound interpretation due to broad target engagement [1].

Structure-Activity Relationship (SAR) Studies on Dihydrobenzofuran Scaffolds

The 6-(trifluoromethyl) substitution pattern provides a unique case study for SAR investigations. By comparing this compound's biological activity (87 nM on HDAC3) and physicochemical properties (XLogP3 = 2.1) with those of the 5-CF3 regioisomer and the 5-tert-butyl analog, researchers can derive key insights into how the position and nature of substituents on the benzofuran ring modulate target engagement and drug-like properties [1].

Use as a Synthetic Intermediate for Antihypertensive Acetamidines

Patents describe the utility of 2,3-dihydrobenzofuran-3-acetic acid derivatives as key starting materials for the synthesis of acetamidine derivatives exhibiting antihypertensive activity [2]. The specific 6-trifluoromethyl group may impart unique metabolic stability and lipophilicity to the final drug substance, differentiating it from analogs with alternative substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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